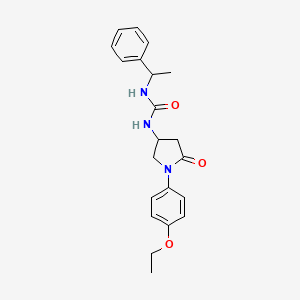

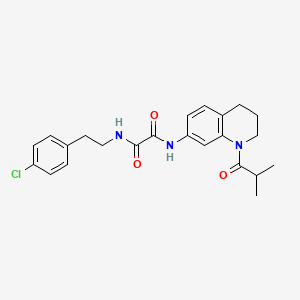

N-(1,3-benzothiazol-6-yl)-4-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzothiazole is a privileged bicyclic ring system with multiple applications. It is known to exhibit a wide range of biological properties including anticancer, antimicrobial, and antidiabetic, anticonvulsant, anti-inflammatory, antiviral, antitubercular activities . A large number of therapeutic agents are synthesized with the help of benzothiazole nucleus .

Synthesis Analysis

In general, benzothiazole derivatives can be synthesized using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis methods . The reaction conditions are usually mild and use dimethyl formamide as a solvent .Molecular Structure Analysis

The molecular structure of benzothiazole compounds can vary depending on the specific compound. For example, the molecular formula of “N-(1,3-Benzothiazol-6-yl)-3-hydroxycyclobutanecarboxamide” is C12H12N2O2S .Chemical Reactions Analysis

Benzothiazole derivatives have been found to have diverse chemical reactivity . For example, a series of N-(6-chlorobenzothiazol-2-yl)-2-substituted-acetamides and N-(6-chlorobenzothiazol-2-yl)-2-(substituted-benzylidene)hydrazinecarbothioamides were synthesized and evaluated for their anticonvulsant activity .Physical And Chemical Properties Analysis

Benzothiazole is a colorless, slightly viscous liquid with a melting point of 2°C and a boiling point of 227-228°C .Scientific Research Applications

Anticonvulsant and Benzodiazepine Receptor Agonist : Novel derivatives, including compounds with structural similarities to N-(1,3-benzothiazol-6-yl)-4-methoxybenzamide, have been evaluated for their anticonvulsant properties and as agonists of benzodiazepine receptors. These compounds demonstrated significant anticonvulsant activity in tests and did not impair learning and memory in experimental conditions, indicating their potential as therapeutic agents in epilepsy treatment (Faizi et al., 2017).

Crystal Growth and NLO Properties : The compound N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide has been synthesized and characterized for its crystal structure and optical properties. Its significant second harmonic generation (SHG) efficiency, 3.5 times greater than potassium dihydrogen phosphate, highlights its potential in nonlinear optical applications (Prabukanthan et al., 2020).

Antiproliferative and Apoptotic Activities : Benzothiazole derivatives, including similar compounds to N-(1,3-benzothiazol-6-yl)-4-methoxybenzamide, have shown antiproliferative effects against tumor cells. These compounds induced apoptosis in leukemia cells through a mitochondrial/caspase 9/caspase 3-dependent pathway, suggesting their potential in cancer therapy (Repický et al., 2009).

Antimicrobial Properties : Synthesized benzothiazole derivatives have displayed potent antibacterial activity, particularly against Pseudomonas aeruginosa, a known pathogen in nosocomial infections. This underscores their potential in developing new antimicrobial agents (Gupta, 2018).

Urease Inhibition and Nitric Oxide Scavenging : New 2-amino-6-arylbenzothiazoles, synthesized via Suzuki cross-coupling reactions, exhibited significant urease enzyme inhibition and nitric oxide scavenging activities, highlighting their potential in therapeutic applications (Gull et al., 2013).

Safety And Hazards

The safety and hazards of benzothiazole compounds can vary depending on the specific compound. For example, “Methyl-1,3-benzothiazol-6-ylamine” is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

properties

IUPAC Name |

N-(1,3-benzothiazol-6-yl)-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c1-19-12-5-2-10(3-6-12)15(18)17-11-4-7-13-14(8-11)20-9-16-13/h2-9H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHGADRJFIXIABJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzothiazol-6-yl)-4-methoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone](/img/structure/B2919047.png)

![2-Chloro-3-fluoro-N-[2-(oxolan-2-yl)-3H-benzimidazol-5-yl]pyridine-4-carboxamide](/img/structure/B2919050.png)

![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(2-methylbenzo[d]thiazol-5-yl)urea](/img/structure/B2919060.png)

![2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B2919065.png)